ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a central dihydropyridazine ring substituted with a phenyl group at position 1, an oxo group at position 6, and a carbamoyl-methoxy linker at position 2. The ethyl ester at position 3 and the 2-methylphenyl carbamoyl moiety distinguish it from related compounds.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(13-20(27)25(24-21)16-10-5-4-6-11-16)30-14-19(26)23-17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGECASQLMSISSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenyl isocyanate with an appropriate alcohol to form the carbamate intermediate. This intermediate is then reacted with a pyridazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction temperatures and times, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Pyridazine-based compounds are widely studied for their diverse pharmacological properties. Below is a systematic comparison with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and inferred structure-activity relationships (SAR).
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Features and Physicochemical Data
Key Observations:
- Substituent Position 1: The target compound’s phenyl group contrasts with chlorophenyl (12b), trifluoromethylphenyl (12c), or substituted phenyls in other analogs. Electron-withdrawing groups (e.g., Cl, CF₃) in these positions enhance polarity and may influence binding affinity .
- Position 4 Modifications: The target’s carbamoyl-methoxy group differs from sulfanyl (e.g., butylsulfanyl in ) or methyl-cyano substituents (e.g., 12b–12g in ). Carbamoyl groups may improve hydrogen-bonding capacity compared to hydrophobic sulfanyl chains.
- Position 5 and 6: The absence of a cyano group (CN) at position 5 in the target compound distinguishes it from derivatives like 12b–12g, which exhibit CN substituents linked to higher melting points (e.g., 12d: 220–223°C) due to increased crystallinity .
Inferred Structure-Activity Relationships (SAR)
- The target’s 2-methylphenyl carbamoyl group, while less electron-deficient, may balance lipophilicity and solubility.
- Ester vs.
- Sulfanyl vs. Oxygen-Based Linkers: Butylsulfanyl derivatives (e.g., ) exhibit lower polarity, which may favor membrane permeability, whereas carbamoyl-methoxy groups (target) could improve aqueous solubility and target specificity.
Biological Activity
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the dihydropyridazine class. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Structural Features
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Core Structure | Dihydropyridazine ring |
| Functional Groups | Carbamate, ester, ketone |
| Aromatic Rings | Two phenyl substituents (2-methylphenyl and phenyl) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice. Common methods include:
- Formation of the Dihydropyridazine Core : Utilizing appropriate reagents to construct the dihydropyridazine framework.
- Introduction of Functional Groups : Employing carbamoylation and methoxylation reactions to introduce the desired substituents.
- Purification and Characterization : Techniques like NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of dihydropyridazines possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Compounds within this class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of dihydropyridazine derivatives has been explored in various studies. Some compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study focused on a related dihydropyridazine derivative demonstrated significant inhibition against Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial potency.
- Anti-inflammatory Mechanism : Research indicated that certain derivatives effectively reduced edema in animal models, correlating with decreased levels of inflammatory mediators such as TNF-alpha.
- Cancer Cell Line Studies : In vitro assays with human cancer cell lines revealed that some derivatives induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
